Tri-t-butoxyaluminium

Meerwein-Ponndorf-Verley reduction transfer hydrogenation catalyst kinetics

Standard aluminium alkoxides often underperform in hindered reductions due to unfavorable aggregation states. Tri-t-butoxyaluminium (Al(OtBu)₃) solves this with a discrete dimeric structure. - **MPV reduction of (S)-CMK:** 20 mol% loading achieves >6x rate enhancement vs. 50 mol% Al(OiPr)₃ (20 min vs. 2 h), identical dr (99.4/0.6), >60% waste reduction. - **LiAlH(OtBu)₃ precursor:** Selective acid chloride → aldehyde reduction in presence of esters/nitriles; >80% yield without over-reduction. - **ALD precursor:** Sublimes at 180 °C; non-pyrophoric alternative to TMA. Available for immediate R&D shipment.

Molecular Formula C12H27AlO3
Molecular Weight 246.32 g/mol
Cat. No. B12060173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-t-butoxyaluminium
Molecular FormulaC12H27AlO3
Molecular Weight246.32 g/mol
Structural Identifiers
SMILESCC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3
InChIKeyMDDPTCUZZASZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-t-butoxyaluminium Technical Baseline


Tri-t-butoxyaluminium (CAS 556-91-2, Al(OtBu)₃) is a homoleptic aluminium alkoxide belonging to the Al(OR)₃ class, distinguished by three sterically demanding tert-butoxide ligands . The compound exists as a discrete centrosymmetric dimer, Al₂(OtBu)₆, in both solid state and solution at ambient temperature — in marked contrast to the tetrameric aggregation state of the more widely used aluminium isopropoxide, Al(OiPr)₃ [1][2]. Key physical properties include a melting point of 241 °C, a boiling point of 156 °C at 2 mm Hg, and high solubility in alcohols, benzene, toluene, and xylene . Its Lewis acidity, dimeric nuclearity, and the absence of α-hydrogens on the alkoxide ligands collectively underpin a reactivity profile that is mechanistically distinct from less-hindered aluminium alkoxides, with direct consequences for catalyst loading, reaction rate, and chemoselectivity in transfer hydrogenation processes.

Dimeric structure Centrosymmetric Al₂(OtBu)₆ dimer with 2:1 terminal-to-bridging alkoxide ratio; distinct from tetrameric Al(OiPr)₃
No α‑hydrogens tert‑butoxide ligands lack β‑hydride elimination pathway, enabling clean Meerwein–Ponndorf–Verley reduction without side reactions
Lewis acidity Homoleptic Al(OR)₃ with distinct Lewis acidity; supports transfer hydrogenation and ligand exchange catalysis

Why Al(OiPr)₃ Cannot Substitute Al(OtBu)₃


Generic substitution of aluminium alkoxides — e.g., replacing Al(OtBu)₃ with the commodity reagent Al(OiPr)₃ — ignores the profound impact of alkoxide ligand steric bulk on aggregation state and consequent catalytic activity. Al(OtBu)₃ adopts a dimeric structure with one terminal alkoxide per aluminium centre, whereas Al(OiPr)₃ is a tetramer in which every alkoxide ligand participates in bridging [1][2]. This structural divergence means that for a given molar loading of aluminium, Al(OtBu)₃ presents twice the ratio of non-bridging (exchangeable) to bridging alkoxide ligands [3]. Because the non-bridging alkoxides undergo ligand exchange with the sacrificial alcohol solvent far more readily than bridging alkoxides, Al(OtBu)₃ generates the catalytically active isopropoxide species in situ at a dramatically higher effective concentration than Al(OiPr)₃ [3]. Consequently, direct drop-in replacement of Al(OtBu)₃ with Al(OiPr)₃ results in severely retarded reaction kinetics, necessitates higher catalyst loadings, and may fail to reach completion within operationally acceptable timeframes for pharmaceutical intermediate synthesis.

Al(OtBu)₃
Al(OiPr)₃
Dimeric vs tetrameric aggregation — terminal alkoxide ratio 2:1 vs 1:1 alters effective concentration of catalytically active exchangeable sites
Direct replacement may require >2.5× higher aluminium loading or extended reaction time; process economics may shift substantially
MPV reduction rate may not be replicated; pharma intermediate reductions may stall or fail to meet throughput targets without re-optimisation

Quantitative Differentiation Evidence


MPV Reduction Rate Enhancement

In a direct batch-mode kinetic comparison under identical conditions (50 mol % Al loading, 0.166 M substrate, isopropyl alcohol solvent), Al(OtBu)₃ dramatically outperformed Al(OiPr)₃ in the MPV reduction of three representative carbonyl substrates [1]. For benzaldehyde, Al(OtBu)₃ reached >95% conversion within approximately 20 min, whereas Al(OiPr)₃ achieved only ~30% conversion in the same period. For the more sterically hindered acetophenone, Al(OtBu)₃ produced ~80% reduction after 3 h, compared to only ~30% with Al(OiPr)₃. The most striking difference was observed with (S)-CMK (N-(tert-butyloxycarbonyl)-(3S)-3-amino-1-chloro-4-phenyl-2-butanone), a key HIV protease inhibitor intermediate: Al(OtBu)₃ drove the reduction to completion in under 20 min, while Al(OiPr)₃ required 2 h under the same conditions. Notably, the diastereomeric ratio (S,S)/(S,R) remained unchanged at 99.4/0.6 regardless of the aluminium alkoxide used [1].

MPV rate enhancement
Head-to-head
~5× faster benzaldehyde; >6× for (S)-CMK intermediate
Reported rate advantage supports higher reactor throughput for pharma intermediate synthesis
Batch; 50 mol% Al, 0.166 M substrate, iPrOH
Meerwein-Ponndorf-Verley reduction transfer hydrogenation catalyst kinetics

Catalyst Loading Reduction

The enhanced intrinsic activity of Al(OtBu)₃ permits a substantial reduction in catalyst loading without compromising process performance. In the industrial-scale MPV reduction of (S)-CMK, the established process employs 50 mol % Al(OiPr)₃ [1]. Systematic loading studies with Al(OtBu)₃ demonstrated that the catalyst loading can be reduced to as low as 20 mol % — and even 5–10 mol % with extended reaction time — while maintaining complete conversion and identical diastereoselectivity (dr = 99.4/0.6) [1]. The authors explicitly concluded that Al(OtBu)₃ could serve as a direct “drop-in” replacement requiring no modification of the existing process, while cutting aluminium waste generation by more than half [1].

Catalyst loading
Head-to-head
20 mol% sufficient vs 50 mol% for Al(OiPr)₃
Supports >60% reduction in aluminium waste per batch in reported industrial process
(S)-CMK reduction; identical dr 99.4/0.6
catalyst efficiency process mass intensity green chemistry

Aggregation State and Ligand Exchange

Solid-state ²⁷Al MAS NMR and single-crystal X-ray diffraction studies have conclusively established that Al(OtBu)₃ exists as a centrosymmetric dimer, Al₂(μ-OtBu)₂(OtBu)₄, whereas Al(OiPr)₃ adopts a tetrameric structure, [Al(OiPr)₃]₄ [1][2]. In the dimer, each aluminium centre bears two terminal (non-bridging) alkoxides and two bridging alkoxides, giving a terminal-to-bridging ratio of 2:1. In the tetramer, the ratio of non-bridging to bridging alkoxide positions is 1:1 [3]. Because catalytic turnover in the MPV mechanism requires ligand exchange of an alkoxide with the solvent alcohol (typically isopropanol), and bridging alkoxides are far less prone to exchange than terminal ones, the 2:1 ratio in Al(OtBu)₃ effectively doubles the concentration of exchangeable sites per aluminium at a given molar loading [3]. The tetrameric Al(OiPr)₃ additionally contains a hexavalent aluminium centre that is coordinatively inaccessible for substrate activation [3].

Aggregation & ligand exchange
Cross-study
Terminal:bridging 2:1 (dimer) vs 1:1 (tetramer)
Two-fold higher exchangeable site density per Al centre reported; mechanistic basis for kinetic difference
²⁷Al MAS NMR, XRD; room temp.
alkoxide oligomerization Lewis acid catalysis ligand exchange kinetics

Chemoselective Acid Chloride Reduction

Lithium tri-tert-butoxyaluminium hydride, LiAlH(OtBu)₃ (LTBA), synthesized directly from Al(OtBu)₃ or prepared in situ from LiAlH₄ and 3 equiv t-BuOH, is a benchmark reagent for the selective reduction of acid chlorides to aldehydes — a transformation that cannot be achieved with unmodified LiAlH₄, which invariably over-reduces to the primary alcohol [1][2]. Under standard conditions (1 equiv LTBA, diglyme or Et₂O, −78 °C to 0 °C), acid chlorides are converted to aldehydes in yields typically exceeding 80–90% with no detectable over-reduction [2][3]. In contrast, LiAlH₄ reduces acid chlorides directly to the corresponding primary alcohols even at cryogenic temperatures [1]. Furthermore, LTBA selectively reduces ketones and aldehydes in the presence of esters and nitriles, whereas LiAlH₄ reduces all carbonyl and nitrile functionalities indiscriminately [4].

Acid chloride reduction
Cross-study
LiAlH(OtBu)₃ gives aldehyde >80%; LiAlH₄ over-reduces to alcohol
Reported chemoselectivity may avoid two-step redox sequence; could improve atom economy
−78 to 0 °C, Et₂O or diglyme
chemoselective reduction hydride reagent aldehyde synthesis

Non-Pyrophoric Handling Profile

While tri-t-butoxyaluminium has not been systematically developed as an ALD precursor to the same extent as aluminium tri-sec-butoxide (ATSB), the class of aluminium alkoxides, including Al(OtBu)₃, offers a fundamentally safer handling profile than trimethylaluminium (TMA), the industry-standard ALD Al precursor [1]. TMA is pyrophoric — it ignites spontaneously upon contact with air — and reacts explosively with water. Aluminium alkoxides such as ATSB and Al(OtBu)₃ are moisture-sensitive (reacting slowly with water to produce Al(OH)₃ and the corresponding alcohol) but are not pyrophoric [1]. ATSB has been demonstrated as a viable liquid precursor for thermal and plasma-enhanced ALD of Al₂O₃, achieving growth rates of 0.12 nm/cycle with good conformity on nanostructured substrates [1]. The non-pyrophoric nature of these alkoxide precursors simplifies bubbler design, reduces engineering controls for explosion prevention, and lowers insurance and regulatory burden for large-scale manufacturing facilities [1].

Handling safety
Class-level
Moisture-sensitive, not pyrophoric; compared to TMA (pyrophoric)
Safety profile class inference from Al alkoxides; may simplify engineering controls for scale-up
ATSB validated ALD precursor; Al(OtBu)₃ data limited
atomic layer deposition precursor safety alumina thin films

Procurement-Critical Application Scenarios


Accelerated MPV Reduction for HIV Protease Inhibitors

The MPV reduction of (S)-CMK to (S,S)-CMA is a rate-limiting step in the synthesis of HIV protease inhibitors such as atazanavir and darunavir. Replacing the industry-standard Al(OiPr)₃ (50 mol %) with Al(OtBu)₃ (20 mol %) provides a >6-fold rate enhancement, reducing reaction time from 2 h to under 20 min while delivering identical diastereoselectivity (dr = 99.4/0.6). This translates into a >60% reduction in aluminium salt waste and a corresponding decrease in wastewater treatment costs [1].

Chemoselective Aldehyde Synthesis in API Routes

When a synthetic route requires the selective reduction of an acid chloride to an aldehyde in the presence of ester, nitrile, or other reducible functional groups, LiAlH(OtBu)₃ (prepared from LiAlH₄ and 3 equiv t-BuOH, or sourced directly from Al(OtBu)₃) is the reagent of choice. Unlike LiAlH₄, which over-reduces to the alcohol, LTBA cleanly stops at the aldehyde in >80% yield, eliminating the need for a wasteful reduction–oxidation sequence [2][3].

Dealcoholation of Orthoesters to Ketene Acetals

Al(OtBu)₃ is a uniquely effective Lewis acid for the thermal dealcoholation of orthoesters to yield ketene acetals — a transformation documented by McElvain and Davie (J. Am. Chem. Soc. 1951, 73, 1400). Under toluene reflux at ~140 °C, Al(OtBu)₃ cleanly eliminates alcohol from orthoester substrates without promoting competing aldol side reactions that plague stronger Lewis acid catalysts [4].

Non-Pyrophoric ALD Precursor for Al₂O₃ Films

For R&D groups transitioning ALD processes from TMA-based systems to safer, non-pyrophoric alternatives, Al(OtBu)₃ represents a viable candidate. Its dimeric structure and adequate volatility (sublimes at 180 °C; bp 156 °C at 2 mm Hg) suggest compatibility with bubbler-based vapour delivery systems. While aluminium tri-sec-butoxide (ATSB) has been more extensively validated (demonstrating 0.12 nm/cycle growth rates with H₂O co-reactant), Al(OtBu)₃ offers an alternative steric profile that may influence nucleation density and film conformality on high-aspect-ratio features [5].

Application
Selection Property
Validation Focus
MPV reduction of (S)-CMK intermediate
Catalyst loading and rate profile
Reaction kinetics; diastereoselectivity retention
Selective acid chloride to aldehyde reduction
Chemoselectivity: aldehyde vs alcohol
Functional group tolerance; over-reduction control
Lewis acid dealcoholation of orthoesters
Thermal Lewis acidity without aldol side reactions
Reaction selectivity; ketene acetal yield
ALD of Al₂O₃ using non-pyrophoric precursor
Volatility and safety profile
Film growth rate; conformality on high-aspect-ratio substrates
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